1,1'-[(Methoxymethylene)disulfonyl]bis(4-chlorobenzene)
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Overview
Description
1,1’-[(Methoxymethylene)disulfonyl]bis(4-chlorobenzene) is a chemical compound with the molecular formula C14H12Cl2O5S2 It is characterized by the presence of two 4-chlorobenzene rings connected through a methoxymethylene disulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Methoxymethylene)disulfonyl]bis(4-chlorobenzene) typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methoxymethylene compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(Methoxymethylene)disulfonyl]bis(4-chlorobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The chlorine atoms in the benzene rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-[(Methoxymethylene)disulfonyl]bis(4-chlorobenzene) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[(Methoxymethylene)disulfonyl]bis(4-chlorobenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its structure and the functional groups present. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-sulfonylbis[4-chloro-]: Similar structure but lacks the methoxymethylene group.
Bis(4-chlorophenyl) sulfone: Similar sulfone linkage but different substituents on the benzene rings.
Uniqueness
1,1’-[(Methoxymethylene)disulfonyl]bis(4-chlorobenzene) is unique due to the presence of the methoxymethylene disulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
61821-20-3 |
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Molecular Formula |
C14H12Cl2O5S2 |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)sulfonyl-methoxymethyl]sulfonylbenzene |
InChI |
InChI=1S/C14H12Cl2O5S2/c1-21-14(22(17,18)12-6-2-10(15)3-7-12)23(19,20)13-8-4-11(16)5-9-13/h2-9,14H,1H3 |
InChI Key |
BOJNJSVNZSSAIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(S(=O)(=O)C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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